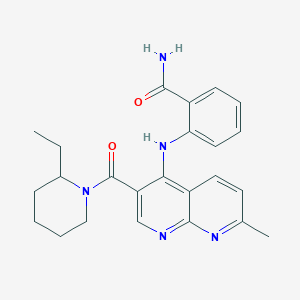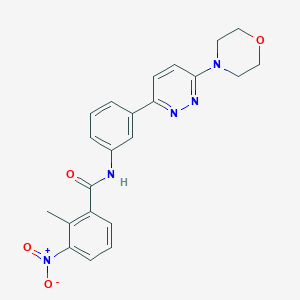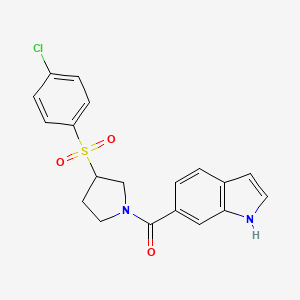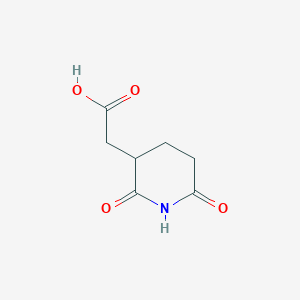
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
Piperidine derivatives have garnered significant attention in drug design. The compound’s structural features make it a potential candidate for developing novel anticancer agents. Researchers explore its interactions with cellular targets, such as kinases or enzymes involved in cancer pathways. By modifying the substituents on the piperidine ring, scientists aim to enhance its selectivity and efficacy against specific cancer types .
Anti-Atherosclerotic Agents
The compound’s unique structure may contribute to its potential as an anti-atherosclerotic agent. Researchers investigate its effects on lipid metabolism, inflammation, and vascular health. By understanding its mechanisms of action, they aim to develop therapies that combat atherosclerosis and related cardiovascular diseases .
Metal Complexing Agents
Piperidine-based compounds often exhibit metal-binding properties. This compound’s amine and carbonyl groups can coordinate with metal ions, making it useful in metal complexation studies. Researchers explore its chelating abilities and potential applications in catalysis, sensors, and environmental remediation .
Neurological Disorders
Given the compound’s structural resemblance to neurotransmitters, researchers investigate its impact on neuronal function. It may modulate receptors or enzymes involved in neurodegenerative diseases. By studying its interactions with relevant proteins, scientists aim to develop therapeutic strategies for conditions like Alzheimer’s, Parkinson’s, or epilepsy .
Spiro Derivatives for Drug Design
Spiropiperidines, a class of piperidine derivatives, offer unique three-dimensional structures. Researchers explore their potential as scaffolds for drug development. By incorporating the spiro moiety, they aim to enhance drug stability, bioavailability, and receptor binding affinity .
Insecticides and Pest Control
Piperidine derivatives have been investigated for their insecticidal properties. The compound’s structural features may disrupt essential biological processes in pests. Researchers explore its effects on insect nervous systems, feeding behavior, and reproduction. By optimizing its potency and safety, they aim to develop environmentally friendly pest control solutions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-16-8-6-7-13-29(16)24(31)19-14-26-23-18(12-11-15(2)27-23)21(19)28-20-10-5-4-9-17(20)22(25)30/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H2,25,30)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXVMXOGJLDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4C(=O)N)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)


![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)

